![molecular formula C14H19N3O B15277013 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-benzyl-2,6-diazaspiro[3.4]octane with appropriate reagents to introduce the oxime functionality. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting bacterial infections.
Wirkmechanismus
The mechanism of action of 6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The exact molecular pathways and targets are still under investigation and may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-2,6-diazaspiro[3.4]octane: A structurally related compound with similar biological activities.
(S)-6-Benzyl-2,6-diazaspiro[3.4]octan-8-ylmethanol:
Uniqueness
6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime stands out due to its unique spirocyclic structure and the presence of the oxime functionality, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(E)-6-benzyl-N-methoxy-2,6-diazaspiro[3.4]octan-8-imine |
InChI |
InChI=1S/C14H19N3O/c1-18-16-13-8-17(11-14(13)9-15-10-14)7-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3/b16-13- |
InChI-Schlüssel |
BYLXNOZAJGVNQA-SSZFMOIBSA-N |
Isomerische SMILES |
CO/N=C\1/CN(CC12CNC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CON=C1CN(CC12CNC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


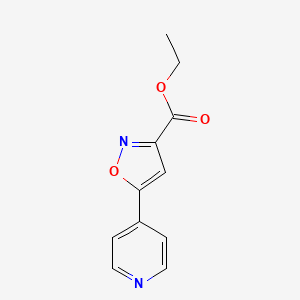
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
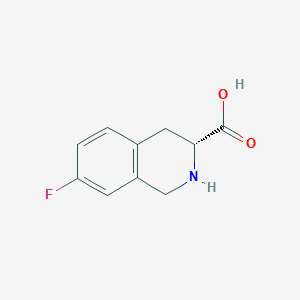
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)
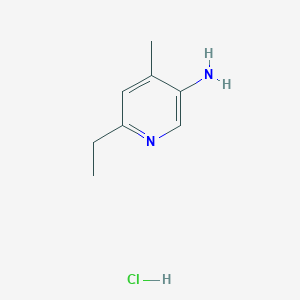
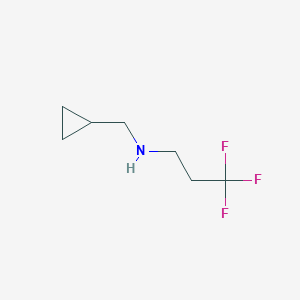
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
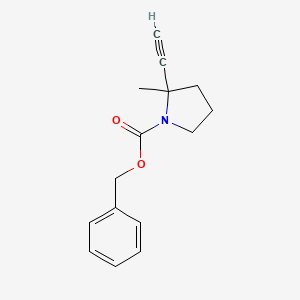
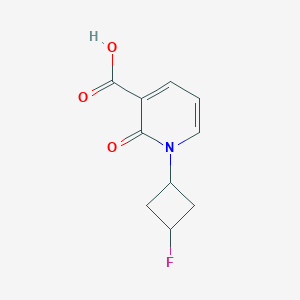
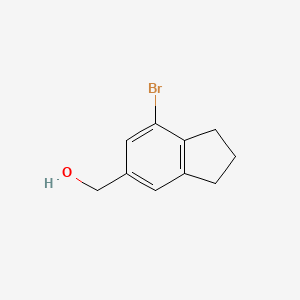
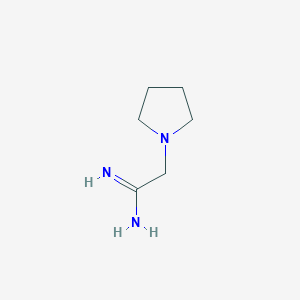

![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)
